

Synthetic Approaches to 4-Bromo-2,3-difluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,3-difluoroaniline

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Abstract

4-Bromo-2,3-difluoroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on an aniline core, provides a versatile scaffold for further chemical modifications. This technical guide details the most plausible and common synthesis route for **4-Bromo-2,3-difluoroaniline**, focusing on the direct bromination of 2,3-difluoroaniline. Due to a lack of extensive literature specifically detailing the synthesis of **4-Bromo-2,3-difluoroaniline**, this guide provides a comprehensive, inferred methodology based on established protocols for structurally similar compounds. This document includes a detailed experimental protocol, quantitative data presented in a clear tabular format, and a visual representation of the synthetic pathway to aid in laboratory-scale synthesis and process development.

Introduction

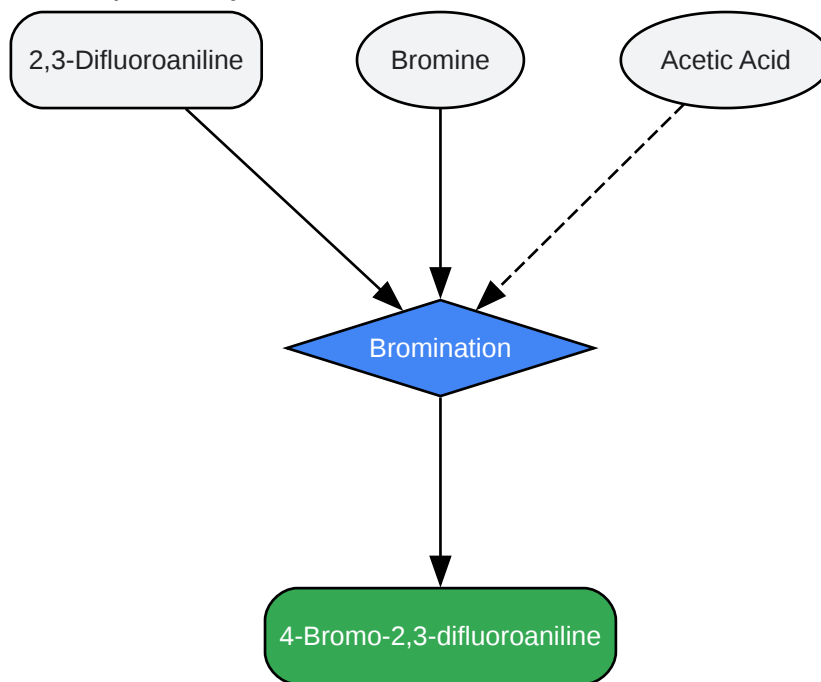
The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated aromatic compounds, such as **4-Bromo-2,3-difluoroaniline**, are of great interest in medicinal chemistry and materials science. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the most direct and likely industrial route to this valuable intermediate.

Proposed Synthesis Route: Electrophilic Bromination of 2,3-Difluoroaniline

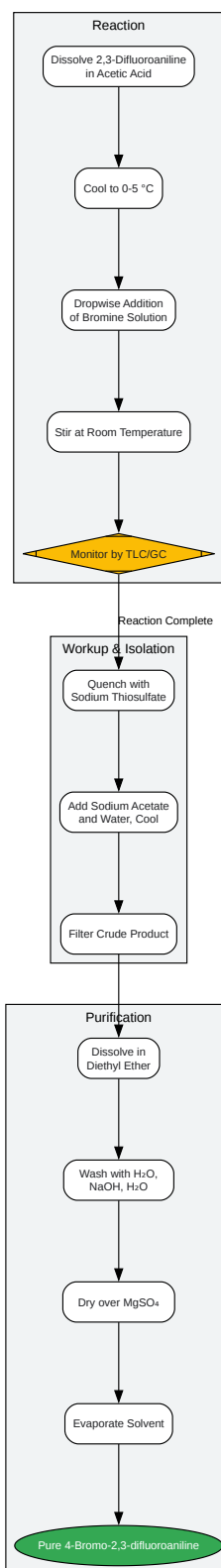
The most logical and straightforward approach to the synthesis of **4-Bromo-2,3-difluoroaniline** is the direct electrophilic bromination of commercially available 2,3-difluoroaniline. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group ($-NH_2$) is a potent activating group and an ortho, para-director. The fluorine atoms are deactivating groups but are also ortho, para-directors.

In the case of 2,3-difluoroaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The C2 position is already occupied by a fluorine atom. The C6 position is sterically hindered by the adjacent amino group. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the amino group and ortho to the fluorine at C3. This leads to the desired product, **4-Bromo-2,3-difluoroaniline**.

Proposed Synthesis of 4-Bromo-2,3-difluoroaniline



Experimental Workflow for 4-Bromo-2,3-difluoroaniline Synthesis

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